4-Chloro-2-methoxyphenylboronic acid
Overview
Description
4-Chloro-2-methoxyphenylboronic acid is an arylboronic acid compound. It plays a crucial role as an intermediate in the synthesis of Arylex (A794890) , which exhibits potent dicot weed control and acts as a herbicide . Arylboronic acids are widely used as environmentally friendly reagents for scientific research and the production of various fine chemicals containing aryl structures, including pharmaceuticals, pesticides, and advanced materials .
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
4-Chloro-2-methoxyphenylboronic acid can participate in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It combines chemically differentiated fragments using a relatively stable and environmentally benign organoboron reagent. Transmetalation occurs during SM coupling, where nucleophilic organic groups transfer from boron to palladium .
Physical And Chemical Properties Analysis
Scientific Research Applications
Fluorescence Quenching Studies
Research by Geethanjali et al. (2015) delved into the fluorescence quenching mechanisms of boronic acid derivatives, including compounds structurally similar to 4-Chloro-2-methoxyphenylboronic acid, using Stern-Volmer kinetics. These studies are crucial for understanding the interactions between boronic acids and fluorescent molecules, with potential applications in biosensors and fluorescent probes (Geethanjali, H. S., Nagaraja, D., & Melavanki, R. (2015)).
Supramolecular Assemblies
Pedireddi and Seethalekshmi (2004) explored the formation of supramolecular assemblies using phenylboronic and 4-methoxyphenylboronic acids. Their findings highlight the utility of boronic acids in constructing complex molecular architectures, which have implications for the development of new materials and nanotechnology (Pedireddi, V., & Seethalekshmi, N. (2004)).
N-B Interaction in Arylboronate Systems
Zhu et al. (2006) conducted a structural investigation into the N-B interaction within an o-(N,N-dialkylaminomethyl)arylboronate system, offering insights into molecular recognition and chemosensing based on boronic acid frameworks. This research paves the way for designing sensitive and selective chemosensors for detecting biologically relevant substances (Zhu, L., Shabbir, S. H., Gray, M., Lynch, V., Sorey, S., & Anslyn, E. (2006)).
Corrosion Inhibition
Bentiss et al. (2009) studied the corrosion inhibition properties of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel, demonstrating the potential of methoxyphenylboronic acid derivatives in protecting metals from corrosive environments. Such inhibitors are vital for extending the lifespan of metal structures and components in industrial applications (Bentiss, F., Jama, C., Mernari, B., Attari, H., El Kadi, L., Lebrini, M., Traisnel, M., & Lagrenée, M. (2009)).
Suzuki Cross-Coupling Reactions
Functionalized pyridylboronic acids, including 5-chloro-2-methoxy-4-pyridylboronic acid, have been synthesized and utilized in palladium-catalyzed cross-coupling reactions to yield novel heteroarylpyridine derivatives, as reported by Parry et al. (2002). These reactions are fundamental in organic synthesis, enabling the construction of complex molecules for pharmaceuticals and materials science (Parry, P. R., Wang, C., Batsanov, A., Bryce, M., & Tarbit, B. (2002)).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-chloro-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRRMTBNTSBIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397450 | |
Record name | 4-Chloro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxyphenylboronic acid | |
CAS RN |
762287-57-0 | |
Record name | 4-Chloro-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Chloro-2-methoxyphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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